Alpha-Aminosäuren
Alpha amino acids are the building blocks of proteins, playing a crucial role in the biological world. These molecules consist of an amino group (-NH₂), a carboxyl group (-COOH), and an alpha carbon atom to which both the amino and carboxyl groups attach, along with a unique side chain (R group). In nature, there are 20 standard alpha amino acids that form proteins through peptide bond formation. Each amino acid has distinct properties due to its specific R group, influencing protein structure and function.
Alpha amino acids are essential for various biological processes including gene expression, enzyme catalysis, and cellular signaling. They can also be used in the formulation of nutritional supplements and dietary products, providing necessary building blocks for muscle growth and repair. In pharmaceutical applications, certain alpha amino acids can serve as precursors for drug synthesis or have direct therapeutic effects.
The versatility of these compounds makes them indispensable not only in biological research but also in industries such as food science, agriculture, and biotechnology.

Struktur | Chemischer Name | CAS | MF |
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2-Amino-5-methylhex-5-enoic acid | 1592460-35-9 | C7H13NO2 |
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2-Amino-4-chloro-3-hydroxybutanoic acid | 127379-08-2 | C4H8ClNO3 |
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α-(Methylenecyclopropyl)glycine; (RS,RS)-form | 95673-11-3 | C6H9NO2 |
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3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, (E)- | 69257-01-8 | C6H12N2O3 |
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Homopropargylglycine | 215160-72-8 | C6H9NO2 |
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2,3,5,6-Tetrahydro-5,6-dioxo-1H-indole-2-carboxylic acid; (R)-form | 203000-17-3 | C9H7NO4 |
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N-methyllysine | 3926-68-9 | C7H16N2O2 |
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alpha-Amino-6-carboxy-1,2-dihydro-2-oxo-3-pyridinepropanoic acid | 115185-80-3 | C9H10N2O5 |
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4-Hydroxy-2-piperidinecarboxylic acid; (2R,4R)-form, O-(4-Bromo-1H-pyrrole-2-carbonyl) | 949091-36-5 | C11H13BrN2O4 |
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2-Amino-3,4-dihydroxybutanoic acid | 104111-37-7 | C4H9NO4 |
Verwandte Literatur
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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3. Back matter
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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